molecular formula C16H18O2 B12606438 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane CAS No. 918525-11-8

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane

Cat. No.: B12606438
CAS No.: 918525-11-8
M. Wt: 242.31 g/mol
InChI Key: WYDLGSXLKUUKLP-UHFFFAOYSA-N
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Description

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane is an organic compound that belongs to the class of dioxepanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane typically involves the reaction of naphthalene derivatives with epoxides under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(naphthalen-2-yl)propan-2-amine
  • 2-Methyl-1-(naphthalen-2-yl)propan-2-ol

Uniqueness

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane is unique due to its dioxepane ring structure fused with a naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

918525-11-8

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-methyl-2-naphthalen-1-yl-1,3-dioxepane

InChI

InChI=1S/C16H18O2/c1-16(17-11-4-5-12-18-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,4-5,11-12H2,1H3

InChI Key

WYDLGSXLKUUKLP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCCCO1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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